molecular formula C19H31BN2O5 B1408783 (4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid CAS No. 1704066-87-4

(4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid

Cat. No.: B1408783
CAS No.: 1704066-87-4
M. Wt: 378.3 g/mol
InChI Key: LITHFYCZGVSQQQ-UHFFFAOYSA-N
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Description

The compound “(4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid” is a complex organic molecule. It contains a boronic acid group, a tert-butoxycarbonyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the InChI code provided in the search results . It contains a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring through a propoxy linker. The piperazine ring carries a tert-butoxycarbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the information available in the search results . It is a solid compound that should be stored at 2-8°C. Its molecular weight is 378.271 Da .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of novel chemical structures. For instance, Chonan et al. (2011) utilized the tert-butoxycarbonyl group in the development of potent and orally active acetyl-CoA carboxylase inhibitors. These inhibitors showed significant activities in enzyme and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011). Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally related to the tert-butoxycarbonyl group, and evaluated its in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Chemical Stability and Reactivity

Groth and Meldal (2001) examined the stability of aldehyde protection groups, including the N-Boc N,O-acetal moiety, under various acidic conditions. The tert-butoxycarbonyl group was highlighted for its clean and rapid yield of the aldehyde under strong acidic conditions, showcasing its potential use in peptide synthesis and other chemical reactions (Groth & Meldal, 2001).

Biological and Medical Research

Although the information on biological and medical applications of this specific compound is limited, related structures have been explored in various contexts. For example, Heydari et al. (2007) described the N-tert-butoxycarbonylation of amines, a process relevant for peptide synthesis, highlighting the importance of tert-butoxycarbonyl amino acids in maintaining stability during synthesis (Heydari et al., 2007). Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes using tert-butoxycarbonyl groups, indicating potential applications in radiopharmaceuticals (Mundwiler et al., 2004).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

[3-methyl-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O5/c1-15-14-16(20(24)25)6-7-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITHFYCZGVSQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115698
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704066-87-4
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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